4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) typically involves the reaction of 1-(1H-imidazol-1-yl)butan-1-one with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) involves its interaction with molecular targets, such as enzymes and receptors. The disulfide bridge can undergo redox reactions, modulating the activity of redox-sensitive proteins. The imidazole rings can interact with metal ions, forming coordination complexes that influence enzymatic activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Similar structure with biphenyl instead of butanone groups.
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one: Contains a single imidazole ring and ethanone group.
Uniqueness
4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) is unique due to its disulfide bridge and butanone groups, which confer distinct redox properties and reactivity compared to similar compounds. This uniqueness makes it valuable in applications requiring specific redox behavior and structural versatility .
Properties
Molecular Formula |
C14H18N4O2S2 |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-imidazol-1-yl-4-[(4-imidazol-1-yl-4-oxobutyl)disulfanyl]butan-1-one |
InChI |
InChI=1S/C14H18N4O2S2/c19-13(17-7-5-15-11-17)3-1-9-21-22-10-2-4-14(20)18-8-6-16-12-18/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
NHIFXLHUZLZHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)CCCSSCCCC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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